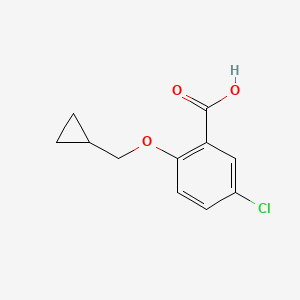
5-Chloro-2-cyclopropylmethoxybenzoic acid
Vue d'ensemble
Description
5-Chloro-2-cyclopropylmethoxybenzoic acid (5-Cl-2-CPMBA) is a cyclopropyl derivative of benzoic acid, a compound that is widely used in organic synthesis and medicinal chemistry. It has a wide range of applications in scientific research and has been studied for its biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : 5-Chloro-2-cyclopropylmethoxybenzoic acid can serve as a starting material in the synthesis of various heterocyclic compounds. The process involves polymer-supported reactions leading to the formation of diverse heterocycles, which have significant importance in drug discovery (Křupková et al., 2013).
Preparation of N-Alkoxy Derivatives : This compound is used in the synthesis of N-alkoxy derivatives, showcasing controlled physico-chemical properties. Such compounds demonstrate varied acid, fluorescence, and complexing properties with alkaline cations (Tudose et al., 2010).
Antimicrobial Applications : Derivatives of 5-Chloro-2-cyclopropylmethoxybenzoic acid have been synthesized and shown to exhibit significant antimicrobial activities against various bacterial and fungal strains (Kumar et al., 2013).
Intermediates in Drug Synthesis : It is used as a key intermediate for preparing antimicrobial drugs, especially in the synthesis of quinolinecarboxylic acid drugs. This process involves a series of reactions like nitration, esterification, and reduction, emphasizing its versatility in drug development (Zhang et al., 2020).
Crystallography and Molecular Structures
Crystal Structure Analysis : The compound plays a role in crystallography, with studies on its crystal and molecular structures. These investigations provide insights into hydrogen bonding and other non-covalent interactions, essential for understanding molecular interactions and designing new materials (Chi et al., 2018).
Co-crystallization with Other Compounds : It is also involved in co-crystallization studies, which are crucial for the development of pharmaceuticals and understanding drug interactions. For instance, research on its co-crystallization with antipsychotic agents provides insights into the formation of different salt forms and their properties (Shaibah et al., 2019).
Environmental and Analytical Chemistry
Analysis in Environmental Samples : The chemical has been utilized in developing methods for measuring environmental phenols in various samples, such as milk and soil. This highlights its importance in environmental monitoring and safety assessments (Ye et al., 2008).
Thermal Properties in Complexes : The thermal properties of complexes formed with 5-Chloro-2-cyclopropylmethoxybenzoic acid have been studied, contributing to our understanding of material stability and behavior under different environmental conditions (Ferenc & Bocian, 2003).
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-2-(cyclopropylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-8-3-4-10(9(5-8)11(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEWSXUWUFLCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-cyclopropylmethoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![P-[2-oxo-1-(phenylmethoxy)propyl]phosphonic acid dimethyl ester](/img/structure/B1461210.png)






![4-[(Methylamino)sulfonyl]butanoic acid](/img/structure/B1461220.png)
![3-[(2-Methoxy-5-methylphenyl)amino]propanoic acid](/img/structure/B1461222.png)


![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1461226.png)
